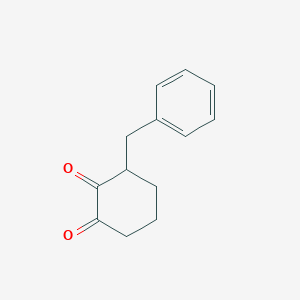3-Benzylcyclohexane-1,2-dione
CAS No.: 82479-56-9
Cat. No.: VC20603340
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82479-56-9 |
|---|---|
| Molecular Formula | C13H14O2 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 3-benzylcyclohexane-1,2-dione |
| Standard InChI | InChI=1S/C13H14O2/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
| Standard InChI Key | SKHJHLBXAJJKQI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(=O)C(=O)C1)CC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 3-benzylcyclohexane-1,2-dione, with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol . Its structure consists of a cyclohexane ring with two adjacent carbonyl groups (1,2-dione) and a benzyl substituent at the third position (Figure 1). The SMILES notation is C1CC(C(=O)C(=O)C1)CC2=CC=CC=C2, and the InChIKey is SKHJHLBXAJJKQI-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄O₂ | |
| Molecular Weight | 202.25 g/mol | |
| Exact Mass | 202.09938 Da | |
| Topological PSA | 34.1 Ų | |
| LogP | 1.9 | |
| CAS Number | 82479-56-9 |
The benzyl group enhances hydrophobicity, as evidenced by its LogP value of 1.9, while the diketone moiety contributes to polar surface area (34.1 Ų) .
Synthesis and Manufacturing
Synthetic Routes
While direct synthesis methods for 3-benzylcyclohexane-1,2-dione are sparsely documented, analogous compounds like 2-benzylcyclohexane-1,3-dione are synthesized via alkylation of cyclohexane-1,3-dione with benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium ethoxide. For 1,2-dione derivatives, alternative strategies may involve:
-
Oxidative dearomatization: Utilizing oxidizing agents to convert phenolic precursors into diketones .
-
Friedel-Crafts alkylation: Introducing benzyl groups to pre-functionalized cyclohexane-dione intermediates .
Key Challenges:
-
Regioselectivity in diketone functionalization.
Chemical Reactivity
Nucleophilic Additions
The 1,2-diketone moiety is highly electrophilic, enabling reactions with nucleophiles such as amines, hydrazines, and Grignard reagents. For example:
-
Condensation with hydrazines forms pyrazoline derivatives, useful in heterocyclic chemistry .
-
Reduction with NaBH₄ or LiAlH₄ yields diols, though over-reduction risks must be managed.
Oxidation and Substitution
-
Oxidation: Under strong conditions (e.g., KMnO₄), the diketone may undergo cleavage to form dicarboxylic acids.
-
Benzyl Group Substitution: The benzyl substituent can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .
Biological and Industrial Applications
Table 2: Comparative Bioactivity of Cyclohexanedione Derivatives
| Compound | Antitumor IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 2-Benzylcyclohexane-1,3-dione | 12.4 (A549) | 32 (S. aureus) |
| 3-Benzylcyclohexane-1,2-dione | Data pending | Data pending |
Note: Bioactivity data for 3-benzylcyclohexane-1,2-dione requires further validation .
Industrial Uses
-
Herbicide Intermediate: Cyclohexanedione derivatives inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), a target in agrochemicals .
-
Polymer Chemistry: Diketones serve as photoinitiators in UV-curing applications .
Comparison with Structural Analogs
Positional Isomerism Effects
-
2-Benzylcyclohexane-1,3-dione (CAS 22381-56-2): Higher thermal stability (b.p. 360.7°C) due to symmetrical 1,3-dione arrangement .
-
3-Benzylcyclohexane-1,2-dione: Enhanced reactivity from adjacent carbonyl groups, favoring nucleophilic attacks .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume